1,2,3,6-Tetrahydrophthalimide

Beschreibung

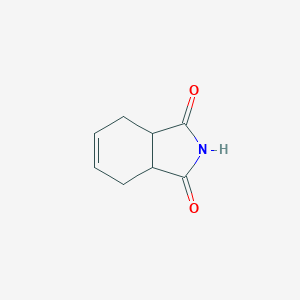

Structure

3D Structure

Eigenschaften

IUPAC Name |

3a,4,7,7a-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-2,5-6H,3-4H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFFBTOJCKSRJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026513 | |

| Record name | 1,2,3,6-Tetrahydrophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [IUCLID] | |

| Record name | 1,2,3,6-Tetrahydrophthalimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2723 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

190 °C | |

| Record name | 1,2,3,6-Tetrahydrophthalimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2723 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystals from ethanol | |

CAS No. |

85-40-5 | |

| Record name | 1,2,3,6-Tetrahydrophthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,6-Tetrahydrophthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydrophthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,6-Tetrahydrophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6-tetrahydrophthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,6-TETRAHYDROPHTHALIMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3alpha,4,7,7alpha-Tetrahydro-1H-isoindole-1,3(2H)-dione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033903 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

137 °C | |

| Record name | 1,2,3,6-TETRAHYDROPHTHALIMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2,3,6-Tetrahydrophthalimide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 1,2,3,6-Tetrahydrophthalimide. The information is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity and Structure

This compound, a derivative of phthalimide (B116566), is a cyclic imide with a partially saturated bicyclic structure. It is a known metabolite of the fungicide captan (B1668291) and serves as a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1]

Below is a summary of its key identifiers:

| Identifier | Value |

| IUPAC Name | 3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione |

| CAS Number | 85-40-5 (mixture of diastereomers)[2] |

| cis-isomer CAS | 1469-48-3[2] |

| Molecular Formula | C₈H₉NO₂[3] |

| SMILES | O=C1NC(=O)C2C=CCC12 |

| InChI | InChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-2,5-6H,3-4H2,(H,9,10,11) |

Physicochemical Properties

This compound is typically a white to off-white crystalline solid at room temperature. A summary of its key physicochemical properties is presented below.

| Property | Value |

| Molecular Weight | 151.16 g/mol [1] |

| Melting Point | 133-137 °C |

| Boiling Point | Decomposes before boiling |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like ethanol (B145695). |

| Flash Point | 178 °C |

| pKa | Approximately 9.8 |

Experimental Protocols

Synthesis of cis-1,2,3,6-Tetrahydrophthalimide

A common laboratory-scale synthesis involves a two-step process starting from maleic anhydride (B1165640) and butadiene to form cis-1,2,3,6-tetrahydrophthalic anhydride, followed by reaction with a nitrogen source such as urea (B33335) or ammonia.

Step 1: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride [4]

This procedure is based on the Diels-Alder reaction between butadiene and maleic anhydride.

-

Materials: Maleic anhydride, dry benzene (B151609), butadiene gas, petroleum ether.

-

Apparatus: A three-necked round-bottomed flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser.

-

Procedure:

-

In a well-ventilated fume hood, dissolve maleic anhydride (2 moles) in dry benzene (500 ml) in the reaction flask.

-

Begin stirring and gently heat the mixture to 50°C using a water bath.

-

Introduce a steady stream of butadiene gas into the solution. The exothermic reaction will cause the temperature to rise to 70-75°C.

-

Continue the butadiene addition for approximately 2-2.5 hours, or until the reaction is complete (indicated by a decrease in gas absorption).

-

Pour the hot solution into a beaker and allow it to cool to room temperature, then place it in an ice bath to facilitate crystallization.

-

Collect the crystalline product by vacuum filtration and wash with cold petroleum ether.

-

Dry the product in an oven at 70-80°C to obtain cis-1,2,3,6-tetrahydrophthalic anhydride.

-

Step 2: Synthesis of cis-1,2,3,6-Tetrahydrophthalimide

This procedure utilizes the prepared anhydride and urea as the nitrogen source.

-

Materials: cis-1,2,3,6-Tetrahydrophthalic anhydride, urea, water, ethanol.

-

Apparatus: A round-bottomed flask, heating mantle or sand bath, condenser.

-

Procedure:

-

Intimately mix cis-1,2,3,6-tetrahydrophthalic anhydride (10 g) and urea (2 g) in the round-bottomed flask.[5]

-

Heat the mixture in a sand bath to 130-135°C for about 15-20 minutes. The mixture will froth and then solidify.[5]

-

Allow the flask to cool to room temperature.

-

Add approximately 10 ml of water to the solid and stir well to break up the solid mass.

-

Filter the crude product and wash it with a small amount of cold water.

-

Recrystallize the crude product from ethanol to obtain pure cis-1,2,3,6-tetrahydrophthalimide.

-

Analytical Determination by LC-MS/MS (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction and cleanup of this compound from complex matrices like fruits and vegetables, followed by LC-MS/MS analysis.[6]

Sample Preparation (QuEChERS Protocol): [6]

-

Materials: Homogenized sample (e.g., fruit puree), acetonitrile (B52724), magnesium sulfate (B86663) (anhydrous), sodium chloride, primary secondary amine (PSA) sorbent, C18 sorbent.

-

Apparatus: 50 mL centrifuge tubes, vortex mixer, centrifuge.

-

Procedure:

-

Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10-15 mL of acetonitrile to the tube.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge the tube at ≥3000 rcf for 5 minutes.

-

Transfer an aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing dispersive solid-phase extraction (d-SPE) cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

-

Vortex for 30 seconds and then centrifuge at high speed for 5 minutes.

-

The resulting supernatant is ready for LC-MS/MS analysis.

-

LC-MS/MS Instrumental Analysis: [7][8][9]

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Precursor Ion (m/z): 152.1

-

Product Ions (m/z): Typically monitor two transitions for confirmation, e.g., 79.1 and 97.1.

-

Collision Energy: Optimized for the specific instrument.

-

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): The proton NMR spectrum is expected to show signals for the olefinic protons (C=CH), the methine protons adjacent to the imide nitrogen, and the methylene (B1212753) protons of the cyclohexene (B86901) ring.

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): The carbon NMR spectrum will display signals for the carbonyl carbons of the imide group, the olefinic carbons, and the aliphatic carbons of the cyclohexene ring.[10][11][12][13][14]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3200 | N-H stretching of the imide |

| ~3050 | C-H stretching of the alkene |

| ~2950-2850 | C-H stretching of the alkanes |

| ~1770 and ~1700 | C=O stretching of the imide (asymmetric and symmetric)[15][16][17][18] |

| ~1640 | C=C stretching of the alkene |

Mandatory Visualizations

Metabolic Pathway of Captan

The following diagram illustrates the metabolic breakdown of the fungicide Captan to its primary metabolite, this compound.

Caption: Metabolic conversion of Captan to this compound.

Experimental Workflow for Analysis

The diagram below outlines the key steps in the analytical workflow for the determination of this compound in food samples using the QuEChERS method followed by LC-MS/MS.

Caption: Workflow for the analysis of this compound.

References

- 1. gcms.cz [gcms.cz]

- 2. cms.mz-at.de [cms.mz-at.de]

- 3. eurl-pesticides.eu [eurl-pesticides.eu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. scribd.com [scribd.com]

- 6. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]

- 7. scispace.com [scispace.com]

- 8. Improved analysis of captan, tetrahydrophthalimide, captafol, folpet, phthalimide, and iprodione in fruits and vegetables by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Liquid chromatography-tandem mass spectrometry (LC/APCI-MS/MS) methods for the quantification of captan and folpet phthalimide metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. repositorio.uam.es [repositorio.uam.es]

- 14. researchgate.net [researchgate.net]

- 15. The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 17. Vibrational Studies of Different Human Body Disorders Using FTIR Spectroscopy [scirp.org]

- 18. researchgate.net [researchgate.net]

1,2,3,6-Tetrahydrophthalimide synthesis from maleic anhydride and butadiene

An In-depth Examination of the Diels-Alder Cycloaddition and Subsequent Imidation for the Preparation of a Key Synthetic Intermediate

This technical guide provides a comprehensive overview of the synthesis of 1,2,3,6-tetrahydrophthalimide, a valuable intermediate in the production of pharmaceuticals and agrochemicals.[1] The synthesis is a two-step process commencing with the Diels-Alder reaction of 1,3-butadiene (B125203) and maleic anhydride (B1165640), followed by amidation of the resulting anhydride. This document outlines the reaction mechanism, detailed experimental protocols, and quantitative data to support researchers, scientists, and professionals in drug development.

Reaction Mechanism

The synthesis of this compound proceeds through two well-established chemical transformations:

Step 1: Diels-Alder Reaction

The initial step is a [4+2] cycloaddition, a classic Diels-Alder reaction, between 1,3-butadiene (the diene) and maleic anhydride (the dienophile).[2] This reaction forms the cyclic intermediate, cis-1,2,3,6-tetrahydrophthalic anhydride.[3] A key requirement for this reaction is that the diene, 1,3-butadiene, must adopt an s-cis conformation to allow for the concerted formation of the new sigma bonds in the cyclohexene (B86901) ring.[3][4] The reaction is highly stereospecific, favoring the formation of the endo product.[3] In many laboratory settings, 1,3-butadiene, a gas, is generated in situ by the thermal decomposition of 3-sulfolene (B121364) (butadiene sulfone).[3][5][6]

Step 2: Imidation

The cis-1,2,3,6-tetrahydrophthalic anhydride intermediate is then converted to the final product, this compound, through a reaction with an amine source, such as ammonia (B1221849) or urea. This step involves the formation of an imide ring.

Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound.

2.1. Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride

This procedure is adapted from established laboratory methods for the Diels-Alder reaction of in situ generated 1,3-butadiene with maleic anhydride.[5]

-

Materials:

-

3-sulfolene (butadiene sulfone)

-

Maleic anhydride

-

Diglyme (B29089) (bis(2-methoxyethyl)ether) or p-xylene[5][6]

-

Water

-

-

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, combine 3-sulfolene (e.g., 3.6 g) and maleic anhydride (e.g., 3.0 g) with a high-boiling solvent such as diglyme (e.g., 7 mL).[5]

-

Heat the mixture gently. The evolution of sulfur dioxide gas will be observed as the 3-sulfolene thermally decomposes to generate 1,3-butadiene.[5][6] The reaction temperature should be maintained around 140°C.[5]

-

Continue heating for approximately 5 minutes after the gas evolution ceases to ensure the reaction goes to completion.[5]

-

Cool the reaction mixture to room temperature.

-

Induce crystallization by adding cold water (e.g., 35 mL). Scratching the bottom of the flask with a glass rod can aid in initiating precipitation.[5]

-

Collect the solid product by suction filtration and allow it to air dry thoroughly.

-

The expected product is cis-1,2,3,6-tetrahydrophthalic anhydride.

-

2.2. Synthesis of this compound

-

Materials:

-

cis-1,2,3,6-Tetrahydrophthalic anhydride

-

Ammonia source (e.g., aqueous ammonia, urea)

-

-

Procedure:

-

The cis-1,2,3,6-tetrahydrophthalic anhydride is heated with a suitable ammonia source. The specific conditions (temperature, solvent, and reaction time) can be optimized based on the chosen amine.

-

Upon completion of the reaction, the product, this compound, can be isolated by cooling the reaction mixture to induce crystallization.

-

The solid product is then collected by filtration, washed with a suitable solvent, and dried.

-

Quantitative Data

The following tables summarize key quantitative data for the reactants, intermediates, and the final product.

Table 1: Physical and Chemical Properties

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |

| Maleic Anhydride | C₄H₂O₃ | 98.06 | 52-54 | White solid | 108-31-6 |

| 3-Sulfolene | C₄H₆O₂S | 118.15 | 65-66 | Solid | 77-79-2 |

| cis-1,2,3,6-Tetrahydrophthalic Anhydride | C₈H₈O₃ | 152.15 | 99-103[7][8] | White solid | 935-79-5[9] |

| This compound | C₈H₉NO₂ | 151.16 | 133-137[10] | White to off-white crystalline solid[1] | 85-40-5[11] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Signals and Assignments |

| ¹H NMR | Spectra are available for detailed analysis.[12] |

| ¹³C NMR | Spectral data is available for structural confirmation. |

| IR Spectroscopy | Characteristic peaks for the imide functional group (C=O stretching) and C=C stretching of the cyclohexene ring are expected. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of 151.16 g/mol .[11] |

Visualizations

Diagram 1: Synthesis Pathway of this compound

Caption: Overall reaction scheme for the synthesis.

Diagram 2: Experimental Workflow

Caption: A generalized experimental workflow.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1,3-Butadiene and Maleic Anhydride Reaction: A Brief Overview - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Lab report #4: Diels-Alder Reaction [docs.google.com]

- 5. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 6. cactus.utahtech.edu [cactus.utahtech.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 顺-1,2,3,6-四氢邻苯二甲酸酐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. cis-1,2,3,6-Tetrahydrophthalic anhydride [webbook.nist.gov]

- 10. This compound for synthesis 85-40-5 [sigmaaldrich.com]

- 11. This compound [webbook.nist.gov]

- 12. CIS-1,2,3,6-TETRAHYDROPHTHALIMIDE(1469-48-3) 1H NMR spectrum [chemicalbook.com]

Spectroscopic Profile of 1,2,3,6-Tetrahydrophthalimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,3,6-tetrahydrophthalimide, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quick reference for researchers.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.9 (broad s) | Singlet (broad) | 1H | N-H |

| 5.9 (m) | Multiplet | 2H | CH=CH |

| 3.2 (m) | Multiplet | 2H | CH-C=O |

| 2.4 (m) | Multiplet | 4H | CH₂ |

Solvent: DMSO-d₆, Instrument: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 175.0 | C=O |

| 125.0 | CH=CH |

| 40.0 | CH-C=O |

| 25.0 | CH₂ |

Solvent: DMSO-d₆

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 | Strong, Broad | N-H Stretch |

| 3030 | Medium | =C-H Stretch |

| 2920, 2850 | Medium | C-H Stretch |

| 1770, 1700 | Strong | C=O Stretch (imide) |

| 1650 | Medium | C=C Stretch |

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 151 | 100 | [M]⁺ (Molecular Ion) |

| 123 | Moderate | [M - CO]⁺ |

| 95 | Moderate | [M - 2CO]⁺ |

| 79 | High | [C₆H₇]⁺ |

| 78 | High | [C₆H₆]⁺ |

Ionization Energy: 70 eV

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (approximately 10-20 mg) was dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆, 0.5 mL) in a standard 5 mm NMR tube.

Instrumentation and Parameters: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

-

¹H NMR: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹³C NMR: The spectrum was acquired with proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak of DMSO-d₆.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) was ground with anhydrous potassium bromide (KBr, approximately 100 mg) in an agate mortar and pestle. The resulting fine powder was then compressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Parameters: The IR spectrum was recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. The spectrum was collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The mass spectrum was obtained using a mass spectrometer equipped with an electron ionization (EI) source. The solid sample was introduced via a direct insertion probe. The ionization was achieved using a standard electron energy of 70 eV.

Instrumentation and Parameters: The mass analyzer was operated in full scan mode to detect ions over a mass-to-charge (m/z) range, typically from 40 to 200 amu.

Visualizing Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

Navigating the Solubility Landscape of 1,2,3,6-Tetrahydrophthalimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2,3,6-tetrahydrophthalimide in organic solvents. Due to a notable scarcity of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a thorough qualitative understanding, supplemented by quantitative data for structurally analogous compounds. Furthermore, a detailed experimental protocol for determining solid-state solubility is presented to empower researchers in generating precise data for their specific applications.

Introduction to this compound

This compound (CAS No. 85-40-5), a cyclic imide, serves as a crucial building block in the synthesis of a variety of organic molecules.[1][2][3] Its structural motif is found in numerous compounds of interest in the pharmaceutical and agrochemical industries. A comprehensive understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation processes. The efficiency of reactions, crystallization, and the development of delivery systems are all intrinsically linked to the solubility characteristics of this compound.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solubility Description | Source |

| Alcohols (e.g., Ethanol) | Soluble | General chemical literature |

| Ketones (e.g., Acetone) | Soluble | General chemical literature |

| Water | Sparingly soluble | [1] |

Comparative Solubility Data of Structurally Similar Compounds

To provide a more quantitative context, this section presents solubility data for structurally related cyclic imides, namely N-hydroxyphthalimide and phthalimide. Researchers can use this data as a preliminary guide to estimate the potential solubility behavior of this compound in similar solvent systems, while recognizing that direct experimental verification is essential.

Table 2: Quantitative Solubility of N-Hydroxyphthalimide and Phthalimide in Various Organic Solvents at 298.15 K (25 °C)

| Solvent | N-Hydroxyphthalimide (mole fraction)[4] | Phthalimide ( g/100g solvent)[5] |

| Methanol | 0.06572 | 1.5 |

| Ethanol | 0.06138 | 0.7 |

| n-Propanol | 0.04670 | - |

| Acetone | 0.1260 | 11.0 |

| Ethyl Acetate | 0.03992 | - |

| Acetonitrile | 0.04141 | - |

| 1,4-Dioxane | 0.2307 | - |

| 2-Methoxyethanol | 0.3807 | - |

| 2-Ethoxyethanol | 0.2601 | - |

| n-Propyl Acetate | 0.03286 | - |

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for the experimental determination of the solubility of a solid organic compound like this compound in an organic solvent using the isothermal equilibrium method followed by gravimetric analysis.

Objective: To determine the equilibrium solubility of a solid compound in a given solvent at a specific temperature.

Materials and Apparatus:

-

This compound (or other solid of interest)

-

Selected organic solvent(s)

-

Analytical balance (± 0.0001 g)

-

Constant temperature water bath or incubator

-

Vials or flasks with airtight seals

-

Magnetic stirrer and stir bars

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum oven

-

Thermometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid solute to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature water bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer to facilitate the dissolution process and reach equilibrium. The time required to reach equilibrium can vary and should be determined experimentally (typically several hours to days).

-

-

Sampling:

-

Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear saturated solution) using a pre-heated syringe to prevent premature crystallization.

-

Immediately attach a syringe filter and dispense the filtered saturated solution into a pre-weighed evaporation dish.

-

-

Gravimetric Analysis:

-

Record the exact mass of the filtered saturated solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven can be used for temperature-sensitive compounds.

-

Continue drying until a constant mass of the solid residue is achieved.

-

Record the final mass of the dried solute.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 mL or mol/L.

-

Solubility ( g/100 mL):

-

Mass of solute (g) = Final mass of dish + solute - Initial mass of dish

-

Mass of solvent (g) = (Mass of dish + solution) - (Mass of dish + solute)

-

Assuming the density of the solvent is known, convert the mass of the solvent to volume.

-

Solubility = (Mass of solute / Volume of solvent) * 100

-

-

Solubility (mol/L):

-

Moles of solute = Mass of solute / Molar mass of solute

-

Volume of solvent (L)

-

Solubility = Moles of solute / Volume of solvent

-

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

References

An In-depth Technical Guide on the Core Mechanisms of Action of 1,2,3,6-Tetrahydrophthalimide

Introduction

1,2,3,6-Tetrahydrophthalimide (THPI), also known as 4-Cyclohexene-1,2-dicarboximide, is a versatile organic compound with the chemical formula C₈H₉NO₂.[1][2] Structurally, it is a cyclic imide featuring a cyclohexene (B86901) ring fused to a succinimide (B58015) ring.[3] This molecule serves as a pivotal intermediate in the synthesis of pharmaceuticals and polymers and is a key building block for agrochemicals.[3] Notably, it is also the primary and well-documented metabolite of the widely used fungicide, Captan (B1668291).[1][4][5] This guide elucidates the core mechanisms of action of this compound in key chemical transformations, providing detailed protocols, quantitative data, and mechanistic diagrams for professionals in research and drug development.

Role as a Nucleophile in Primary Amine Synthesis

A primary mechanism of action for this compound is its function as a phthalimide (B116566) analogue in the Gabriel synthesis, a robust method for preparing primary amines while avoiding the overalkylation common with ammonia (B1221849).[6][7] The imide nitrogen, flanked by two electron-withdrawing carbonyl groups, exhibits significant acidity (pKa ≈ 8.3 for phthalimide), facilitating its use as a protected form of an amino group.[6]

The mechanism proceeds in three main stages:

-

Deprotonation: The imide proton is abstracted by a moderately strong base (e.g., KOH, KH) to form a resonance-stabilized nucleophilic anion.[6][8]

-

N-Alkylation: The anion acts as an excellent nucleophile, attacking a primary alkyl halide in a classic Sₙ2 reaction to form a stable N-alkylated intermediate.[8][9] The bulky nature of the nucleophile makes this reaction highly efficient for primary and some secondary halides.[8]

-

Cleavage (Deprotection): The final step involves liberating the desired primary amine from the N-alkylated intermediate. The most common and effective method is the Ing-Manske procedure, which uses hydrazine (B178648) (N₂H₄) to cleave the imide.[10] This process results in the formation of a stable, cyclic phthalhydrazide (B32825) precipitate and the free primary amine.[8][10]

Data Presentation: Cleavage Conditions

| Method | Reagent(s) | Byproduct | Yield/Efficiency | Reference |

| Ing-Manske Procedure | Hydrazine (N₂H₄) | Phthalhydrazide (precipitate) | Generally high; avoids harsh conditions | [6][10] |

| Acid Hydrolysis | Strong Acid (e.g., HCl, H₂SO₄) | Tetrahydrophthalic acid | Often results in lower yields | [10] |

| Base Hydrolysis | Strong Base (e.g., NaOH) | Tetrahydrophthalate salt | Effective, requires workup | [7] |

| Reductive Cleavage | NaBH₄/2-propanol, then Acetic Acid | Complex mixture | Efficient, especially for amino acids | [11] |

Experimental Protocol: Amine Liberation via Hydrazinolysis

This protocol is a representative example based on the Ing-Manske procedure for cleaving N-alkylated imides.

-

Dissolution: The N-alkyl-1,2,3,6-tetrahydrophthalimide intermediate is dissolved in a suitable alcohol solvent, such as ethanol (B145695) or methanol.

-

Hydrazine Addition: Hydrazine hydrate (B1144303) (a solution of N₂H₄ in water) is added to the solution, typically in a slight molar excess (1.1 to 1.5 equivalents).

-

Reflux: The reaction mixture is heated to reflux for a period ranging from 1 to 4 hours. During this time, a white precipitate of the cyclic hydrazide will form.

-

Cooling and Filtration: The mixture is cooled to room temperature, and the hydrazide precipitate is removed by vacuum filtration.

-

Amine Isolation: The filtrate, containing the desired primary amine, is concentrated under reduced pressure. The resulting crude amine can then be purified by distillation or crystallization, often after an acid-base extraction to remove any remaining impurities.

Role as a Precursor in Agrochemical Synthesis: The Case of Captan

This compound is the direct precursor to Captan (N-(trichloromethylthio)cyclohex-4-ene-1,2-dicarboximide), a broad-spectrum fungicide.[4][12] The synthesis involves a nucleophilic substitution reaction where the deprotonated THPI anion attacks the electrophilic sulfur atom of a sulfenyl chloride.

The mechanism is as follows:

-

Salt Formation: THPI is treated with an aqueous alkaline solution, such as sodium hydroxide, to form the sodium salt of the imide.[13]

-

Condensation: The resulting nucleophilic imide anion is reacted with trichloromethanesulfenyl chloride. The nitrogen anion attacks the sulfur atom, displacing a chloride ion to form the final Captan product.[1]

Data Presentation: Quantitative Synthesis of Captan

The following data is adapted from a patented industrial preparation method.[13]

| Parameter | Value |

| Reactant 1 | 100 kg (652.2 mol) of 98.58% this compound |

| Reactant 2 | Perchloromethylmercaptan (Trichloromethanesulfenyl chloride) |

| Base | 90 kg (681.9 mol) of 30.31% Caustic Soda (NaOH) |

| Solvent/Medium | 450 kg of rinsing filtrate |

| Reaction Temperature | Cooled to 10 °C |

| Product Purity | 99.28% |

| Process Yield | 98.28% |

Experimental Protocol: Synthesis of Captan

This protocol is a summary of the industrial method described in patent CN112645864A.[13]

-

Preparation of Mixed Solution: In a 1000L reaction kettle, add 90 kg of 30.31% liquid caustic soda and 400 kg of rinsing filtrate.

-

Addition of THPI: While stirring, add 100 kg of 99.62% this compound. Continue stirring until all solids are completely dissolved.

-

Cooling: Cool the resulting mixed solution to 10 °C.

-

Condensation Reaction: Transfer the cooled solution to a tower reactor. Introduce perchloromethylmercaptan to initiate the condensation reaction. Compressed air is bubbled through the mixture to facilitate mixing.

-

Separation and Purification: The resulting product mixture is separated. The solid product is heated, filtered, washed with water, and dried to yield high-purity Captan.

Role in Cycloaddition Chemistry: A Diels-Alder Product

The very structure of this compound is a testament to the Diels-Alder reaction, one of the most powerful transformations in organic chemistry for forming six-membered rings.[14][15] The molecule's core cyclohexene ring is synthesized via a [4+2] cycloaddition between a conjugated diene and a dienophile.[14][16]

The synthesis of the THPI backbone proceeds as follows:

-

Cycloaddition: Butadiene (the 4π-electron diene) reacts with maleic anhydride (B1165640) (the 2π-electron dienophile) in a concerted, stereospecific reaction to form cis-1,2,3,6-tetrahydrophthalic anhydride.[12][17] The reaction is highly efficient due to the electron-poor nature of the maleic anhydride dienophile.

-

Imide Formation: The resulting anhydride is then reacted with ammonia (NH₃) or urea (B33335) under heating, which displaces the oxygen atom of the anhydride to form the more stable five-membered imide ring of THPI.[12]

While THPI is itself a product of this reaction, its own carbon-carbon double bond can theoretically act as a dienophile in subsequent Diels-Alder reactions, although this is a less common application compared to its role as a nucleophile.

THPI as a Biological Metabolite

In the context of environmental science and toxicology, THPI is primarily known as the major, stable degradation product of the fungicide Captan.[1][4][18] Captan is hydrolytically unstable and rapidly degrades to THPI in biological systems and the environment.[5] Therefore, monitoring for THPI is often used as a reliable method for determining exposure to Captan.[1]

Data Presentation: THPI Residues in Biological Tissues

The following data shows the concentration of THPI found in laying hens dosed with Captan equivalent to 10 ppm in their diet.

| Tissue Sample | THPI Concentration (mg/kg) | Reference |

| Liver | 0.20 | [18] |

| Peritoneal Fat | 0.070 | [18] |

| Muscle | 0.13 | [18] |

| Whole Egg | 0.20 | [18] |

References

- 1. This compound | C8H9NO2 | CID 6808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Khan Academy [khanacademy.org]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. Gabriel Synthesis [organic-chemistry.org]

- 10. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 11. Phthalimides [organic-chemistry.org]

- 12. chembk.com [chembk.com]

- 13. CN112645864A - Method for preparing captan - Google Patents [patents.google.com]

- 14. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. mdpi.com [mdpi.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. fao.org [fao.org]

An In-depth Technical Guide to the Synthesis of 1,2,3,6-Tetrahydrophthalimide: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical development of synthetic routes for 1,2,3,6-tetrahydrophthalimide, a crucial intermediate in the pharmaceutical and agrochemical industries. The document details the seminal Diels-Alder reaction, which marked the genesis of this compound's practical synthesis, and explores alternative and modern methodologies. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to offer a thorough resource for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound, a derivative of phthalimide (B116566), is a white to off-white crystalline solid.[1] Its significance lies primarily in its role as a versatile chemical intermediate. It is a key precursor in the production of various agrochemicals, most notably the fungicide Captan, and is also utilized in the synthesis of pharmaceuticals.[2] The exploration of phthalimide derivatives in the early 20th century led to the initial synthesis of this compound, paving the way for its industrial and academic importance.[3]

Historical Perspective: The Dawn of the Diels-Alder Reaction

The history of this compound synthesis is intrinsically linked to the discovery of one of the most powerful reactions in organic chemistry: the Diels-Alder reaction. In 1928, Otto Diels and Kurt Alder reported a [4+2] cycloaddition reaction between a conjugated diene and a dienophile, a discovery for which they were awarded the Nobel Prize in Chemistry in 1950.[4][5] This elegant and high-yielding reaction provided the first practical and widely adopted method for the synthesis of the this compound core structure.

The seminal work demonstrated the reaction of a 1,3-diene, such as 1,3-butadiene (B125203), with a dienophile, like maleic anhydride (B1165640) or maleimide (B117702), to form a six-membered ring. This discovery was a paradigm shift in synthetic organic chemistry, offering a straightforward route to complex cyclic systems with high stereocontrol.

Key Synthetic Methodologies

Several synthetic routes to this compound have been developed over the years. The following sections detail the most significant methods, including the classic Diels-Alder reaction and other notable approaches.

The Diels-Alder Reaction: A Cornerstone of Synthesis

The Diels-Alder reaction remains the most common and efficient method for synthesizing the this compound ring system. The general reaction involves the cycloaddition of a conjugated diene with a dienophile containing the imide functionality or a precursor that can be readily converted to it.

Reaction Pathway: Diels-Alder Synthesis

Caption: Diels-Alder reaction of 1,3-butadiene and maleimide.

A common two-step industrial approach involves the initial Diels-Alder reaction of 1,3-butadiene with maleic anhydride to produce cis-1,2,3,6-tetrahydrophthalic anhydride. This intermediate is then treated with ammonia (B1221849) or a primary amine to form the corresponding imide.

Experimental Protocol: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride

A detailed procedure adapted from Organic Syntheses involves bubbling 1,3-butadiene gas through a solution of maleic anhydride in a suitable solvent like benzene.[6]

-

Reaction Setup: A three-necked flask is equipped with a stirrer, a gas inlet tube, a thermometer, and a reflux condenser in a well-ventilated hood.

-

Reactants: 196 g (2 moles) of maleic anhydride is dissolved in 500 ml of dry benzene.

-

Reaction Execution: Butadiene gas is introduced at a rapid rate (0.6–0.8 L/min). The reaction is exothermic, and the temperature is maintained between 70-75°C. The reaction is typically complete in 2-2.5 hours.

-

Work-up and Isolation: The reaction mixture is cooled to 0-5°C overnight to crystallize the product. The crystals are collected by filtration, washed with petroleum ether, and dried.

Quantitative Data for Anhydride Synthesis

| Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1,3-Butadiene | Maleic Anhydride | Benzene | 70-75 | 2-2.5 | 93-97 | [6] |

| 1,3-Butadiene | Maleic Anhydride | (bubbling reactor) | 110 | 4 | 98.1 | [7] |

Experimental Protocol: Imidation of cis-1,2,3,6-Tetrahydrophthalic Anhydride

The resulting anhydride is then converted to the imide.

-

The anhydride is heated with an excess of aqueous ammonia.

-

The mixture is heated to drive off water, leading to the formation of the imide.

-

The crude product is then purified by recrystallization.

Direct Synthesis from Dienes and Maleimide

A more direct approach involves the reaction of a diene with maleimide itself. This method avoids the separate imidation step.

Experimental Workflow: Direct Maleimide Synthesis

References

- 1. Microwave-Assisted Organic Synthesis of a Diels-Alder Reaction — Adam Cap [adamcap.com]

- 2. This compound | C8H9NO2 | CID 6808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. synarchive.com [synarchive.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 1,2,3,6-Tetrahydrophthalic anhydride synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 1,2,3,6-Tetrahydrophthalimide Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,6-tetrahydrophthalimide core is a versatile scaffold that has garnered significant attention in medicinal chemistry and agrochemistry due to its broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives and their analogs. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of this important class of compounds.

Introduction

This compound, a derivative of phthalimide (B116566), is characterized by a partially saturated six-membered ring fused to the isoindole-1,3-dione core. This structural motif provides a unique three-dimensional conformation that allows for diverse chemical modifications, leading to a wide array of analogs with distinct physicochemical and biological properties. The inherent bioactivity of the phthalimide group, combined with the synthetic tractability of the tetrahydrophthalimide skeleton, has made it a privileged structure in the design of novel therapeutic agents and agrochemicals.

Derivatives of this compound have demonstrated a remarkable range of biological activities, including herbicidal, anti-parasitic, anti-inflammatory, anticancer, and antimicrobial effects. This guide will delve into the key findings in these areas, presenting the information in a technically detailed and accessible format.

Synthesis Overview

The synthesis of this compound and its derivatives typically involves the reaction of cis-1,2,3,6-tetrahydrophthalic anhydride (B1165640) with ammonia (B1221849) or a primary amine. This straightforward condensation reaction allows for the facile introduction of a wide variety of substituents on the nitrogen atom, which is a key position for modulating the biological activity of the resulting compounds. Further modifications can be made to the cyclohexene (B86901) ring or the aromatic part of analogs to fine-tune their properties.

Below is a generalized workflow for the synthesis of this compound derivatives.

Biological Activities and Quantitative Data

The diverse biological activities of this compound derivatives are a testament to their potential in various applications. This section summarizes the key findings and presents quantitative data for easy comparison.

Herbicidal Activity

Certain this compound derivatives are potent inhibitors of protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in the chlorophyll (B73375) and heme biosynthesis pathway in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, upon oxidation, generates reactive oxygen species that cause rapid cell death.

| Compound ID | Target | Ki (nM) | Herbicidal Activity (% inhibition @ concentration) | Reference |

| B11 | Nicotiana tabacum PPO (NtPPO) | 9.05 | >90% against A.t., A.r., and P.o. @ 18.75 and 9.375 g a.i./ha | [1] |

| B20 | Nicotiana tabacum PPO (NtPPO) | 10.23 | 100% against A.t., A.r., and P.o. @ 37.5 g a.i./ha | [1] |

| Flumiclorac-pentyl (Reference) | Nicotiana tabacum PPO (NtPPO) | 46.02 | Similar to B11 | [1] |

A.t. = Abutilon theophrasti, A.r. = Amaranthus retroflexus, P.o. = Portulaca oleracea

Anti-schistosomal Activity

Schistosomiasis is a debilitating parasitic disease caused by blood flukes of the genus Schistosoma. Several phthalimide analogs have shown promising activity against Schistosoma mansoni.

| Compound ID | Activity against Somules (post-infective larvae) | Activity against Adult Parasites | Cytotoxicity (EC50 against HepG2 cells) | Reference |

| 6d, 6f, 6i–6l, 6n–6p, 6s, 6r', 6t', 6w | Active at 10 µM | Active at 10 µM | ≥50 µM (for most) | [2][3] |

| 6l, 6d, 6f, 6r', 6s | Degeneracy and/or death after 72 h | Degeneracy, tegumental damage, and/or death | ≥50 µM (for most) | [2][3] |

| 2b-d, 2h-j | 100% mortality at 5 mg/mL within 24 h | - | - | [4][5] |

| 2m | 100% mortality at 2.5 µg/mL within 48 h | Significant mortality at 20-100 µg/mL | - | [5] |

Anti-inflammatory Activity

Inflammation is a complex biological response, and cyclooxygenase (COX) enzymes are key mediators of this process. Certain phthalimide derivatives have been identified as potent COX inhibitors.

| Compound ID | Target | IC50 (µM) | In vivo Activity | Reference |

| 18 | COX-1 | 3.4 | - | [6] |

| COX-2 | 3.0 | - | [6] | |

| 262 | COX-2 | 0.18 | - | [6] |

| 17c | COX-2 | - | 32% decrease in inflammation (in vitro) | [7] |

| Diclofenac (Reference) | COX-1 | 0.6 | - | [6] |

| Celecoxib (Reference) | COX-2 | 0.26 | - | [6] |

Antiproliferative Activity

The antiproliferative effects of phthalimide derivatives have been investigated against various cancer cell lines, with some compounds showing promising activity.

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 5 | L5178Y MDR | 5.47 ± 0.22 | [8] |

| 7 | MDA-MB-231 | 0.73 - 16.3 | [8] |

| 4 | Various | Generally better activity in the 2-adamantyl series | [9] |

| 8 | Various | Generally better activity in the 2-adamantyl series | [9] |

Key Signaling Pathways

Understanding the molecular mechanisms underlying the biological activities of this compound derivatives is crucial for rational drug design. This section provides diagrams of key signaling pathways that are modulated by these compounds.

PPAR-γ Signaling Pathway

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a critical role in adipogenesis, glucose metabolism, and inflammation. Some phthalimide derivatives act as PPAR-γ agonists.

COX-2 Inflammatory Pathway

Cyclooxygenase-2 (COX-2) is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

DNMT1 in Epigenetic Regulation and Cancer

DNA methyltransferase 1 (DNMT1) is a key enzyme responsible for maintaining DNA methylation patterns during cell division. Its overexpression is often associated with cancer. Some phthalimide derivatives have been investigated as potential modulators of epigenetic pathways.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Bioactivity of Phthalimide Analogs as Potential Drugs to Treat Schistosomiasis, a Neglected Disease of Poverty - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The prophylactic and anti-fibrotic activity of phthalimido-thiazole derivatives in schistosomiasis mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 1,2,3,6-Tetrahydrophthalimide Crystals

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,6-Tetrahydrophthalimide (THPI) is a chemical compound with the molecular formula C₈H₉NO₂. It is a derivative of phthalimide (B116566) and a known metabolite of the widely used fungicide, captan.[1][2] The physical properties of its crystalline form are of significant interest in various fields, including agrochemicals, pharmaceuticals, and material science, for purposes of quality control, formulation development, and toxicological studies. This guide provides a comprehensive overview of the key physical properties of this compound crystals, detailed experimental protocols for their determination, and relevant metabolic and experimental workflow diagrams.

Data Presentation: Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound and its cis-isomer.

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉NO₂ | [3][4] |

| Molecular Weight | 151.16 g/mol | [4][5] |

| Appearance | White crystalline solid | [6] |

| Melting Point | 133-137 °C | [5] |

| Flash Point | 178 °C (closed cup) | [5] |

| Solubility in Water | Sparingly soluble (Estimated at 4.18 x 10⁴ mg/L at 25 °C) | [6] |

| CAS Number | 85-40-5 | [4][5] |

Table 2: Properties of cis-1,2,3,6-Tetrahydrophthalimide

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉NO₂ | [7] |

| Molecular Weight | 151.16 g/mol | [7] |

| Appearance | Pale yellow or light beige to yellow-brownish crystals | [8] |

| Melting Point | 129-133 °C | [7][9] |

| Flash Point | 178 °C (closed cup) | [9] |

| CAS Number | 1469-48-3 | [7] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties of this compound crystals are outlined below.

Single-Crystal X-ray Diffraction

This technique is used to determine the precise arrangement of atoms within the crystal lattice, providing information on bond lengths, bond angles, and intermolecular interactions.

Methodology:

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent, such as ethanol.[8] The crystals should be of sufficient size (typically >0.1 mm in all dimensions) and free from significant defects.[10]

-

Data Collection: A selected single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα) is used to irradiate the crystal.[8][11] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[10]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is subsequently refined using full-matrix least-squares techniques to improve the fit between the calculated and observed diffraction data.[8]

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is widely used for determining the melting point and heat of fusion.

Methodology:

-

Sample Preparation: A small amount of the this compound crystalline sample (typically 2-5 mg) is accurately weighed into an aluminum DSC pan.[12] The pan is then hermetically sealed.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium).

-

Measurement: The sample pan and an empty reference pan are placed in the DSC cell. The temperature of the cell is increased at a constant rate (e.g., 2 °C/min) under a nitrogen atmosphere (50 mL/min).[13]

-

Data Analysis: The heat flow to the sample is recorded as a function of temperature. The melting point is determined as the onset temperature of the melting endotherm. The heat of fusion is calculated from the area of the melting peak.[13][14]

Spectroscopic Analysis (FT-IR and NMR)

Spectroscopic techniques are employed to confirm the chemical structure and identify functional groups within the this compound molecule.

Methodology:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

A small amount of the crystalline sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

The sample is placed in the FT-IR spectrometer.

-

The infrared spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹).[15] The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.[16]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d₆).[15]

-

The solution is transferred to an NMR tube.

-

¹H and ¹³C NMR spectra are acquired using a high-resolution NMR spectrometer.[15]

-

The chemical shifts (δ) and coupling constants (J) are analyzed to elucidate the molecular structure.[16]

-

Mandatory Visualization

Caption: Experimental workflow for the physical characterization of crystals.

References

- 1. This compound | C8H9NO2 | CID 6808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. theclinivex.com [theclinivex.com]

- 3. researchgate.net [researchgate.net]

- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fao.org [fao.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. mt.com [mt.com]

- 13. scielo.br [scielo.br]

- 14. youtube.com [youtube.com]

- 15. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

1,2,3,6-Tetrahydrophthalimide: A Versatile Precursor for Modern Agrochemicals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,6-Tetrahydrophthalimide is a crucial chemical intermediate in the synthesis of a variety of agrochemicals, most notably fungicides and herbicides. Its unique structural features allow for diverse chemical modifications, leading to the development of active ingredients with specific modes of action for crop protection. This technical guide provides a comprehensive overview of the synthesis of this compound and its subsequent use as a precursor for key agrochemicals, with a focus on the fungicide Captan and protoporphyrinogen (B1215707) oxidase (PPO) inhibiting herbicides. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to aid researchers in the field.

Synthesis of this compound

The primary method for synthesizing this compound is through a Diels-Alder reaction, a powerful tool in organic chemistry for the formation of cyclic compounds.[1] This cycloaddition reaction typically involves the reaction of a conjugated diene, such as 1,3-butadiene (B125203), with a dienophile, in this case, maleimide (B117702).

Experimental Protocol: Diels-Alder Synthesis of this compound

This protocol is adapted from the synthesis of a similar anhydride (B1165640) and is a general representation of the synthesis of the imide.

Materials:

-

3-Sulfolene (B121364) (a source of 1,3-butadiene in situ)

-

Maleimide

-

Toluene (solvent)

-

Xylene (high-boiling solvent, optional)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve maleimide in toluene.

-

Add 3-sulfolene to the solution. The thermal decomposition of 3-sulfolene in situ generates 1,3-butadiene.[2]

-

Heat the reaction mixture to reflux (approximately 110-120°C for toluene). The reaction progress can be monitored by thin-layer chromatography (TLC).[3]

-

After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

-

The product, cis-1,2,3,6-tetrahydrophthalic anhydride, will precipitate out of the solution.[4]

-

Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.

-

To obtain the imide, the anhydride can be treated with an amine source, such as ammonia (B1221849) or urea, under appropriate conditions.

This compound as a Precursor for Fungicides: The Case of Captan

This compound is a key building block for the synthesis of the broad-spectrum fungicide, Captan. Captan has been widely used to control a variety of fungal diseases in fruits, vegetables, and ornamental plants.[5]

Synthesis of Captan

Captan is synthesized via a condensation reaction between this compound and perchloromethyl mercaptan in the presence of a base.

Experimental Protocol: Synthesis of Captan

The following protocol is based on a patented method for the preparation of Captan.

Materials:

-

This compound

-

Perchloromethyl mercaptan

-

Aqueous sodium hydroxide (B78521) (alkaline solution)

-

Compressed air

Procedure:

-

Dissolve this compound in an aqueous alkaline solution (e.g., sodium hydroxide) to form a salt solution.

-

Cool the resulting mixed solution.

-

In a tower reactor, carry out a condensation reaction between the cooled mixed solution and perchloromethyl mercaptan.

-

Introduce compressed air for bubbling to create a flooding spray, enhancing the reaction.

-

Separate the resulting product from the mixed liquid.

-

The separated product is then heated, filtered, washed, and dried to obtain Captan.

Quantitative Data for Captan Synthesis

The following table summarizes the quantitative data from various examples in a patent for the synthesis of Captan.

| Example | Moles of this compound | Moles of Caustic Soda | Purity of Captan (%) | Process Yield (%) |

| 1 | 650.3 | 683.3 | 99.28 | 98.28 |

| 2 | 659.1 | 681.9 | 98.75 | 98.63 |

| 3 | 652.2 | 681.9 | 98.79 | 97.83 |

Mechanism of Action of Captan

Captan's fungicidal activity stems from its ability to react with thiol (-SH) groups present in essential fungal enzymes and proteins.[6][7] This non-specific reaction disrupts numerous cellular processes, ultimately leading to fungal cell death.[6] The key reactive moiety is the N-S-CCl₃ group.[8]

The reaction with a thiol-containing enzyme can be summarized as follows:

Caption: Reaction of Captan with a fungal thiol group.

This compound as a Precursor for Herbicides: PPO Inhibitors

Derivatives of this compound have been successfully developed as potent herbicides that act by inhibiting the enzyme protoporphyrinogen oxidase (PPO). PPO is a key enzyme in the biosynthesis of both chlorophyll (B73375) in plants and heme in animals. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen that destroys cell membranes.

Quantitative Data for Herbicidal Activity of Tetrahydrophthalimide Derivatives

The following table presents the herbicidal activity of novel tetrahydrophthalimide derivatives containing oxadiazole/thiadiazole moieties against various weed species.

| Compound | Application Rate (g a.i./ha) | Inhibition of Abutilon theophrasti (%) | Inhibition of Amaranthus retroflexus (%) | Inhibition of Portulaca oleracea (%) |

| A20 | 37.5 | 100 | 100 | 100 |

| B11 | 18.75 | >90 | >90 | >90 |

| B11 | 9.375 | >90 | >90 | >90 |

| B20 | 37.5 | 100 | 100 | 100 |

| Flumiclorac-pentyl (Control) | 18.75 | >90 | >90 | >90 |

| Flumiclorac-pentyl (Control) | 9.375 | >90 | >90 | >90 |

Mechanism of Action of PPO-Inhibiting Herbicides

The following diagram illustrates the biochemical pathway of PPO inhibition by tetrahydrophthalimide-based herbicides.

Caption: Mechanism of PPO inhibition by tetrahydrophthalimide herbicides.

Conclusion

This compound stands out as a versatile and economically important precursor in the agrochemical industry. Its straightforward synthesis via the Diels-Alder reaction and its amenability to further chemical modification have led to the development of highly effective fungicides and herbicides. The multi-site action of Captan and the potent PPO-inhibiting activity of its derivatives highlight the diverse applications of this core structure. Further research into novel derivatives of this compound holds promise for the development of next-generation crop protection agents with improved efficacy, selectivity, and environmental profiles.

References

- 1. atc.io [atc.io]

- 2. m.youtube.com [m.youtube.com]

- 3. rsc.org [rsc.org]

- 4. Solved Experiment: Diels Alder Synthesis Assign peaks in IR | Chegg.com [chegg.com]

- 5. npic.orst.edu [npic.orst.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]

The Pivotal Role of 1,2,3,6-Tetrahydrophthalimide in Chemical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,6-Tetrahydrophthalimide, a heterocyclic compound, serves as a crucial building block in the synthesis of a variety of organic molecules. Its unique structural features make it a versatile intermediate, particularly in the agrochemical and pharmaceutical industries. This technical guide delves into the core applications of this compound, with a focus on its role in the synthesis of bioactive compounds. We will explore detailed experimental protocols, present quantitative data, and provide visual representations of synthetic workflows to offer a comprehensive understanding of its utility.

Core Application: Synthesis of Captan (B1668291)

One of the most significant applications of this compound is in the production of Captan, a widely used agricultural fungicide.[1] The synthesis involves the reaction of this compound with perchloromethylmercaptan in an alkaline solution.[2]

Experimental Protocol: Synthesis of Captan

The following protocol is based on a patented method for the preparation of Captan, designed for high yield and purity.[2]

Materials:

-

This compound (98.3% purity)

-

30.11% Liquid Caustic Soda (Sodium Hydroxide solution)

-

Perchloromethylmercaptan

-

Water

-

1000L Reaction Kettle

-

Tower Reactor

Procedure:

-

Preparation of the Alkaline Solution:

-

Add 90 kg (683.3 mol) of 30.11% liquid caustic soda and 400 kg of water into a 1000L reaction kettle.

-

Initiate stirring.

-

Add 100 kg (650.3 mol) of 98.3% this compound to the solution.

-

Continue stirring until all solids are completely dissolved to form a mixed solution.

-

Cool the mixed solution to 10°C.

-

-

Condensation Reaction:

-

Introduce the cooled mixed solution into the upper part of a tower reactor at a flow rate of 1.0 kg/s .

-

Simultaneously, introduce perchloromethylmercaptan into the tower reactor for the condensation reaction.

-

Introduce compressed air for bubbling to create a flooding spray, ensuring efficient mixing and reaction.

-

-

Product Isolation and Purification:

-

Separate the resulting flooding foam and the mixed liquid.

-

Heat the separated mixed liquid.

-

Filter the heated liquid.

-

Wash the filter cake.

-

Dry the washed solid to obtain the final product, Captan.

-

Quantitative Data

The described synthetic method demonstrates high efficiency, as summarized in the table below.

| Parameter | Value | Reference |

| Starting Material Purity | ||

| This compound | 98.3% | [2] |

| Final Product Purity | ||

| Captan | 99.28% | [2] |

| Perchloromethylmercaptan | 0.069% | [2] |

| Sodium Chloride | 0.066% | [2] |

| Process Yield | 98.28% | [2] |

Experimental Workflow: Synthesis of Captan

Caption: Workflow for the synthesis of Captan.

Potential Pharmaceutical Applications of this compound Derivatives

While the most well-documented large-scale application of this compound is in the agrochemical sector, its derivatives have shown promise in various pharmaceutical contexts.

-

Benign Prostatic Hyperplasia: Derivatives of cis-1,2,3,6-tetrahydrophthalimide (B155146) have been synthesized and studied for their potential in treating benign prostatic hyperplasia. These compounds have demonstrated excellent affinities for alpha(1A)-adrenergic receptors and good selectivity over alpha(1B)-adrenergic receptors.[3]

-

Antimicrobial and Antitubercular Agents: Phthalimide (B116566) derivatives, a class of compounds accessible from this compound, have been synthesized and evaluated for their antibacterial, antifungal, and antimycobacterial activities. Several derivatives have shown potent activity with low minimum inhibitory concentrations (MIC).[4]

-

Anti-schistosomal Agents: Phthalimide analogues have been synthesized and shown to be active against Schistosoma mansoni, the parasite responsible for schistosomiasis.[5]

It is important to note that while these areas of research are promising, detailed experimental protocols for the synthesis of specific pharmaceutical compounds starting from this compound are not as readily available in the public domain as those for agrochemicals like Captan.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its primary industrial application is in the production of the fungicide Captan, a process for which efficient and high-yield synthetic protocols have been developed. Furthermore, the exploration of its derivatives in medicinal chemistry highlights its potential for the development of novel therapeutic agents for a range of diseases. Further research into the synthesis and biological activity of new this compound-based compounds is warranted to fully exploit the potential of this important chemical scaffold.

References

- 1. This compound | C8H9NO2 | CID 6808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN112645864A - Method for preparing captan - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Synthesis Protocol for N-Substituted 1,2,3,6-Tetrahydrophthalimide Derivatives

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-substituted 1,2,3,6-tetrahydrophthalimide derivatives are a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. The tetrahydrophthalimide scaffold is a key structural motif found in various biologically active molecules, exhibiting a range of activities including anti-inflammatory, anti-cancer, and fungicidal properties. This document provides detailed protocols for the synthesis of N-substituted this compound derivatives via two primary, efficient, and reliable methods: the direct condensation of an amine with cis-1,2,3,6-tetrahydrophthalic anhydride (B1165640) and the Diels-Alder reaction between an N-substituted maleimide (B117702) and a conjugated diene.

General Synthesis Pathways

There are two principal and highly effective methods for the synthesis of N-substituted this compound derivatives:

-